(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide
CAS No.: 865544-91-8
Cat. No.: VC4307295
Molecular Formula: C18H17FN2O3S
Molecular Weight: 360.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865544-91-8 |
|---|---|
| Molecular Formula | C18H17FN2O3S |
| Molecular Weight | 360.4 |
| IUPAC Name | N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide |
| Standard InChI | InChI=1S/C18H17FN2O3S/c1-4-21-13-7-6-12(19)10-16(13)25-18(21)20-17(22)11-5-8-14(23-2)15(9-11)24-3/h5-10H,4H2,1-3H3 |
| Standard InChI Key | ICMJJRRWMSAXTH-CZIZESTLSA-N |
| SMILES | CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=C(C=C3)OC)OC |
Introduction
Key Molecular Information:
| Property | Details |
|---|---|
| Molecular Formula | C18H17FN2O3S |
| Molecular Weight | 360.40 g/mol |
| Functional Groups | Benzothiazole, amide, imine, methoxy groups |
| Chemical Bonding | Contains aromatic rings, polar functional groups (amide), and halogen atom |
Synthesis
The synthesis of this compound likely involves:
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Formation of the Benzothiazole Core: Starting from commercially available precursors such as ortho-aminothiophenols and ethyl halides, the benzothiazole scaffold can be synthesized via cyclization reactions.
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Introduction of Fluorine Substitution: Fluorination at position 6 may be achieved using selective electrophilic fluorination reagents.
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Coupling with Dimethoxybenzamide: The final step involves condensation between the benzothiazole derivative and 3,4-dimethoxybenzamide in the presence of a suitable dehydrating agent to form the imine bond.
General Reaction Scheme:
Potential Biological Activities
Compounds containing benzothiazole and benzamide moieties are widely studied for their pharmacological properties. While specific studies on this compound are not available, its structural features suggest potential activities such as:
Anticancer Activity
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Benzothiazoles are known for their cytotoxic effects against various cancer cell lines. The fluorine atom enhances lipophilicity and metabolic stability, potentially improving anticancer efficacy.
Antimicrobial Activity
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The presence of electron-donating methoxy groups and a fluorinated aromatic system may contribute to antimicrobial properties against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
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The imine bond and benzamide group may allow this compound to act as an inhibitor of enzymes such as kinases or oxidoreductases.
Analytical Characterization
To confirm the structure and purity of this compound, the following techniques would typically be employed:
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Nuclear Magnetic Resonance (NMR):
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NMR: Identifies hydrogen environments in aromatic rings and aliphatic chains.
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NMR: Confirms carbon skeleton.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Identifies functional groups (e.g., C=O stretch for amide, C-F bond).
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X-Ray Crystallography:
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Provides detailed three-dimensional structural information.
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